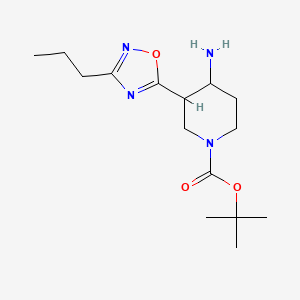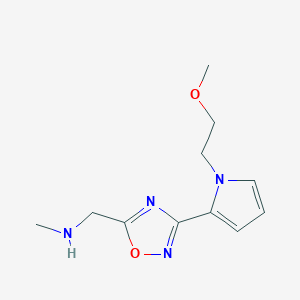
3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Descripción general
Descripción
3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, also known as EPOP, is a heterocyclic compound that has been studied extensively in the scientific community. EPOP has many potential applications due to its unique properties and chemical structure. It has been used in the synthesis of various organic compounds, as well as in the development of new pharmaceutical agents and drug delivery systems. In addition, EPOP has been studied for its potential applications in the fields of medicine, agriculture, and biotechnology.
Aplicaciones Científicas De Investigación
Synthesis and Optical Properties
- Novel oxadiazole derivatives have been synthesized for their unique optical properties. For example, the synthesis and characterization of derivatives have been explored, showing that these compounds exhibit interesting fluorescence characteristics, which could imply applications in materials science, particularly in the development of fluorescent materials or organic light-emitting diodes (OLEDs) (Yan-qing Ge et al., 2014).
Antimicrobial Activity
- Certain 1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings have shown strong antimicrobial activity. This suggests that analogs like the compound could be valuable in the search for new antimicrobial agents, with potential applications in treating bacterial infections (K. Krolenko et al., 2016).
Synthesis and Characterization of Heterocyclic Derivatives
- Research on mono- and bicyclic heterocyclic derivatives incorporating oxadiazole rings has led to the development of compounds with varied biological activities. The synthesis techniques and structural elucidation methods used for these compounds can be applied to similar oxadiazole derivatives, potentially opening avenues for the discovery of novel therapeutic agents (W. El‐Sayed et al., 2008).
Prediction of Biological Activity
- The biological activity of oxadiazole derivatives has been predicted using computational methods, which can be a useful approach for identifying potential applications of new compounds in the early stages of drug discovery. This approach may help in identifying the therapeutic potential of 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole derivatives (Y. Kharchenko et al., 2008).
Antifungal and Antitumor Activities
- Studies have demonstrated the synthesis of oxadiazole derivatives with significant antifungal and antitumor activities. These findings suggest that structurally related compounds, including 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, could be explored for their potential in treating various fungal infections and cancers (Hacer Bayrak et al., 2009).
Propiedades
IUPAC Name |
3-(1-ethylpyrrol-2-yl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-16-7-3-4-10(16)11-14-12(17-15-11)9-5-6-13-8-9/h3-4,7,9,13H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGVLECPUITPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-propylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1475689.png)



![2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1475695.png)

![(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475698.png)






